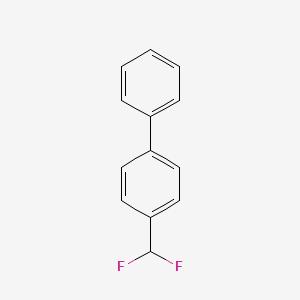

4-(Difluoromethyl)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

1-(difluoromethyl)-4-phenylbenzene |

InChI |

InChI=1S/C13H10F2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H |

InChI Key |

BPLWLYWRZQYGSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Difluoromethyl 1,1 Biphenyl and Its Derivatives

Direct Difluoromethylation Approaches

Direct difluoromethylation methods offer an efficient route to introduce the -CHF₂ group onto an aromatic core, avoiding multi-step sequences that often involve harsh reagents and generate significant waste. These approaches can be broadly categorized into transition-metal-catalyzed reactions and radical difluoromethylation pathways.

Transition-Metal-Catalyzed Difluoromethylation Reactions

Transition metals, particularly palladium, nickel, and iron, have emerged as powerful catalysts for the formation of carbon-difluoromethyl bonds. These methods typically involve the cross-coupling of a biphenyl (B1667301) precursor with a suitable difluoromethylating agent.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in difluoromethylation reactions has been extensively explored. The synthesis of 4-(difluoromethyl)-1,1'-biphenyl can be achieved through the palladium-catalyzed cross-coupling of 4-halobiphenyls with a difluoromethyl source.

One effective strategy employs (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethylating agent in the presence of a palladium catalyst and a suitable ligand. For instance, the reaction of 4-chlorobiphenyl (B17849) with TMSCF₂H, catalyzed by a palladium complex with an electron-rich and sterically demanding phosphine (B1218219) ligand such as BrettPhos, provides this compound in good yield. sci-hub.se Another effective catalyst system for this transformation is Pd(PtBu₃)₂. sci-hub.se These methods are advantageous as they utilize readily available aryl chlorides and avoid the need for stoichiometric organometallic reagents. sci-hub.se

The scope of palladium-catalyzed difluoromethylation extends to various substituted biphenyl derivatives, demonstrating the versatility of this approach.

Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives

| Entry | Starting Material | Catalyst System | Reagents | Conditions | Yield (%) |

| 1 | 4-Chlorobiphenyl | Pd(dba)₂ / BrettPhos | TMSCF₂H, CsF | Dioxane, 100 °C | 87 |

| 2 | 4-Bromobiphenyl | Pd(PtBu₃)₂ | TMSCF₂H, CsF | Dioxane, 120 °C | 78 |

Nickel catalysis offers a more cost-effective and sustainable alternative to palladium for cross-coupling reactions. The direct difluoromethylation of 4-biphenylboronic acid with bromodifluoromethane (B75531) (BrCF₂H) has been successfully achieved using a nickel catalyst. This reaction proceeds with high efficiency and demonstrates good functional group tolerance. lookchem.comrsc.org

The key to the success of this transformation is often the choice of ligand, which can be tuned to optimize the reaction for different substrates. A combination of a nickel source, such as NiCl₂ or Ni(OTf)₂, with a bipyridine-based ligand has proven effective. lookchem.com Preliminary mechanistic studies suggest the involvement of a difluoromethyl radical in this nickel-catalyzed process. lookchem.com

Table 2: Nickel-Catalyzed Synthesis of this compound

| Entry | Starting Material | Catalyst System | Reagents | Conditions | Yield (%) |

| 1 | 4-Biphenylboronic acid | Ni(OTf)₂ / dtbbpy | BrCF₂H, K₂CO₃ | Dioxane, 80 °C | 85 |

| 2 | 4-Biphenylboronic acid | NiCl₂ / bpy | BrCF₂H, K₂CO₃, DMAP | THF, 80 °C | 78 |

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for cross-coupling reactions. Iron-catalyzed difluoromethylation of Grignard reagents provides an efficient route to difluoromethylated arenes. The reaction of 4-biphenylmagnesium bromide with a difluoromethyl source, such as difluoroiodomethane (B73695) (ICHF₂), in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)₃), proceeds rapidly at low temperatures to afford this compound in excellent yield. thieme-connect.de

A notable advantage of this ligand-less iron-catalyzed method is its high efficiency and tolerance for sterically demanding substrates. thieme-connect.de Mechanistic investigations suggest the involvement of a difluoromethyl radical. thieme-connect.de

Table 3: Iron-Catalyzed Synthesis of this compound

| Entry | Starting Material | Catalyst | Reagents | Conditions | Yield (%) |

| 1 | 4-Biphenylmagnesium bromide | Fe(acac)₃ | ICHF₂ | THF, -20 °C, 30 min | 92 |

While gold catalysis is well-established for various organic transformations, its application in direct C-CF₂H bond formation through transmetalation with biphenyl derivatives is not as extensively documented as palladium, nickel, or iron-based systems. Research in gold-catalyzed cross-coupling often focuses on the activation of C-H bonds or the use of organogold reagents. nih.govresearchgate.net

Although gold(I) complexes can undergo transmetalation with arylboronic acids, the subsequent reductive elimination to form a C-CF₂H bond is a challenging step. nih.gov Current literature does not provide specific examples of a gold(I)-mediated transmetalation strategy for the direct synthesis of this compound. This area remains a potential field for future research and development in catalytic difluoromethylation.

Radical Difluoromethylation Pathways

Radical difluoromethylation has emerged as a powerful tool for the introduction of the -CHF₂ group under mild conditions. These reactions typically involve the generation of a difluoromethyl radical from a suitable precursor, which then adds to the aromatic substrate.

One common precursor for generating the difluoromethyl radical is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as Langlois' reagent. beilstein-journals.org Under oxidative conditions, CF₃SO₂Na can release a trifluoromethyl radical, which upon subsequent reaction can lead to difluoromethylated products. However, more direct methods for generating the difluoromethyl radical are often preferred.

Photocatalysis has provided a versatile platform for radical difluoromethylation. For instance, the use of a suitable photocatalyst can enable the generation of a difluoromethyl radical from a precursor like bromodifluoromethane. This radical can then be trapped by an aryl bromide, such as 4-bromobiphenyl, in a metallaphotoredox cycle involving a nickel co-catalyst to yield this compound. princeton.edu This approach is notable for its mild reaction conditions and broad substrate scope. princeton.edu

While a variety of radical difluoromethylation methods have been developed, specific, high-yielding examples for the direct synthesis of this compound are still evolving. The development of more efficient and selective radical difluoromethylation protocols for biphenyl systems remains an active area of research.

Table 4: Radical Difluoromethylation Approach

| Entry | Starting Material | Radical Source | Catalyst/Initiator | Conditions | Product | Yield (%) |

| 1 | 4-Bromobiphenyl | BrCF₂H | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, NiBr₂·dtbbpy | DME, 2,6-lutidine, (TMS)₃SiH, Blue LED | This compound | 75 |

Nucleophilic Difluoromethylation Utilizing Difluorocarbene Precursors

An alternative to radical methods is the use of difluorocarbene (:CF₂) as a reactive intermediate. cas.cncas.cn Difluorocarbene can be generated from various stable precursors and subsequently trapped by nucleophiles. cas.cn The resulting intermediate can then be protonated to afford the difluoromethyl group. This approach is widely used for the difluoromethylation of heteroatom nucleophiles (O, N, S) and can also be applied to certain carbon nucleophiles. cas.cn

Mechanochemistry, often involving ball milling, offers a green and efficient method for chemical synthesis under solvent-free or low-solvent conditions. chinesechemsoc.orgnih.gov This high-energy milling process can facilitate reactions by promoting intimate contact and energy transfer between reactants. chinesechemsoc.org

In the context of difluoromethylation, mechanochemical methods have been developed for the reaction of alcohols and ketones. chinesechemsoc.orgnih.govbeilstein-journals.org Difluorocarbene is generated in situ from a precursor like (Bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) with the aid of an activator. chinesechemsoc.orgbeilstein-journals.org For instance, ketones can be converted to difluoromethyl enol ethers by milling with TMSCF₂Br and an activator like potassium bifluoride (KFHF) at room temperature, with reactions often completing within 90 minutes. beilstein-journals.orgnih.gov This technique avoids the need for bulk solvents and simplifies product purification, highlighting its potential for more environmentally benign synthesis. chinesechemsoc.org

Table 3: Mechanochemical Difluoromethylation of 4-Methylacetophenone

| Substrate | Reagent | Activator | Conditions | Product | Yield (NMR) |

|---|

The generation of difluorocarbene via decarboxylation of specific precursors provides a mild, often base-free, route to this reactive intermediate. atlasofscience.org One such efficient precursor is the difluoromethylene phosphobetaine, Ph₃P⁺CF₂CO₂⁻ (PDFA). atlasofscience.org Upon heating, PDFA undergoes decarboxylation to generate difluorocarbene, which can then react with various substrates. atlasofscience.org This method has proven effective for the N-, O-, and S-difluoromethylation of compounds with activated X-H bonds without the need for basic conditions that can be problematic for sensitive substrates. atlasofscience.org

Another important decarboxylative strategy involves the use of halodifluoroacetate salts, such as sodium chlorodifluoroacetate (ClCF₂COONa). nih.gov Thermolysis of these salts generates difluorocarbene and carbon dioxide. nih.gov This approach has been used in the synthesis of difluoromethylated heterocycles and for the gem-difluorocyclopropanation of alkenes. cas.cnnih.gov More recently, nickel-catalyzed decarboxylative protocols have been developed that convert alkyl carboxylic acids into difluoromethylated products with high enantioselectivity, showcasing the versatility of decarboxylative strategies. nih.gov

Deoxofluorination of Carbonyl Precursors

A direct and highly valuable method for synthesizing difluoromethyl-substituted arenes is the deoxofluorination of the corresponding aryl aldehydes. rsc.org This transformation converts a carbonyl group (C=O) directly into a difluoromethylene group (CF₂). To synthesize this compound, the readily available precursor 4-formyl-1,1'-biphenyl can be used.

A variety of deoxofluorinating agents are available, including diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgorgsyn.org More recently, reagents like XtalFluor-E have been shown to be effective for the deoxofluorination of aromatic aldehydes at room temperature, even under highly concentrated or solvent-free conditions. rsc.org This method is applicable to a wide range of substrates, providing the desired difluoromethyl-containing compounds in moderate to good isolated yields. rsc.org The reactivity of the carbonyl group in diaryl ketones is lower than in aldehydes, often requiring harsher conditions for conversion. orgsyn.org

Table 4: Deoxofluorination of Aromatic Aldehydes

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Formyl-1,1'-biphenyl | XtalFluor-E | Room Temperature | This compound |

| Benzaldehyde | Deoxo-Fluor | N/A | (Difluoromethyl)benzene |

Stepwise Difluoromethylation Strategies

The synthesis of this compound can be achieved through various stepwise strategies that involve either the construction of the biphenyl backbone followed by the introduction of the difluoromethyl group, or the use of a difluoromethylated building block in a cross-coupling reaction.

Multi-step Synthetic Sequences for Incorporating Difluoromethyl Groups

Multi-step synthetic sequences offer a versatile approach to this compound, often commencing with readily available biphenyl precursors. A common strategy involves the Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by functional group transformations to install the difluoromethyl group.

For instance, a plausible multi-step synthesis could start from 4-bromo-1,1'-biphenyl. This precursor can undergo a metal-catalyzed cross-coupling reaction with a suitable difluoromethylating agent. One such method involves the use of (bromodifluoromethyl)trimethylsilane (TMSCF2Br) as a source of the difluoromethyl group. researchgate.net The reaction is typically catalyzed by a palladium or copper complex and proceeds via the formation of a difluorocarbene intermediate.

Another multi-step approach could involve the initial synthesis of a biphenyl derivative bearing a functional group that can be subsequently converted to the difluoromethyl group. For example, 4-formyl-1,1'-biphenyl can be synthesized via a Suzuki-Miyaura coupling between 4-formylphenylboronic acid and a suitable aryl halide. The resulting aldehyde can then be transformed into the desired difluoromethyl compound.

A related approach has been demonstrated in the synthesis of biaryl difluoromethyleneoxy aryl ethers. chemrxiv.org This methodology involves a Suzuki coupling to create the biaryl scaffold, followed by the introduction of the -OCF2- linkage, highlighting the modularity of multi-step sequences in accessing complex fluorinated biphenyls. chemrxiv.org

| Starting Material | Key Reagents | Reaction Type | Product | Reference |

| 4-Bromo-1,1'-biphenyl | (Bromodifluoromethyl)trimethylsilane, Pd or Cu catalyst | Cross-coupling | This compound | researchgate.net |

| 4-Formylphenylboronic acid + Aryl halide | Pd catalyst, Base | Suzuki-Miyaura Coupling | 4-Formyl-1,1'-biphenyl | chemicalbook.com |

| Biaryl carboxylic acid | 1,3-Propanedithiol, Trifluoromethanesulfonic acid | Dithianylium triflate formation | Intermediate for difluoromethyleneoxy linkage | chemrxiv.org |

Fluorination of Halogenated or Hydroxylated Biphenyl Precursors

The direct conversion of functional groups on the biphenyl scaffold represents another key strategy for the synthesis of this compound. This often involves the fluorination of precursors such as halogenated or hydroxylated biphenyls.

A prominent method for the synthesis of difluoromethyl compounds is the fluorination of aldehydes. nih.gov For example, 4-formyl-1,1'-biphenyl can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to directly convert the aldehyde functionality into a difluoromethyl group. nih.gov This reaction typically proceeds under mild conditions and offers a direct route to the target compound from a readily accessible precursor.

Alternatively, difluoromethyl phenyl sulfone and its derivatives have emerged as effective reagents for difluoromethylation. cas.cn These reagents can react with various nucleophiles, and their application in the context of biphenyl precursors, such as those with a leaving group at the 4-position, provides another synthetic avenue.

The conversion of a hydroxyl group to a difluoromethyl group is more challenging but can be achieved through multi-step sequences. For instance, a hydroxyl group can be converted to a better leaving group, such as a triflate, which can then be subjected to a difluoromethylation reaction. A Japanese patent describes the hydrolysis of 4,4'-dihalogenobiphenyls in the presence of a copper catalyst to produce biphenyl-4,4'-diol, which could then be further functionalized. google.com

| Precursor | Fluorinating Agent/Reagent | Reaction Type | Product | Reference |

| 4-Formyl-1,1'-biphenyl | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination | This compound | nih.gov |

| Halogenated Biphenyl | Difluoromethyl phenyl sulfone derivatives | Nucleophilic Difluoromethylation | This compound | cas.cn |

| 4,4'-Dihalogenobiphenyl | Alkali metal hydroxide, Cu catalyst | Hydrolysis | Biphenyl-4,4'-diol | google.com |

Stereoselective and Enantioselective Synthesis of Chiral Difluoromethylbiphenyl Derivatives

The development of synthetic methods for chiral difluoromethylbiphenyl derivatives is of high importance, particularly for applications in asymmetric catalysis and drug discovery where specific stereoisomers are often required.

Catalytic Asymmetric Synthesis Approaches

The catalytic asymmetric synthesis of axially chiral biaryls is a well-established field, and these principles can be applied to the synthesis of chiral this compound derivatives. chemrxiv.orgresearchgate.net These methods often rely on the use of chiral ligands to control the stereochemical outcome of a transition metal-catalyzed cross-coupling reaction.

The design and synthesis of adjustable axially chiral biphenyl ligands have been reported, where the steric and electronic properties of the ligands can be fine-tuned to achieve high enantioselectivity in various asymmetric transformations. chemrxiv.org These ligands, often based on a biphenol scaffold, can be used in reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes or palladium-catalyzed cycloadditions. chemrxiv.org The synthesis of (S)-6,6'-bis(difluoromethyl)-[1,1'-biphenyl]-2,2'-diol has been explicitly described, showcasing the feasibility of incorporating difluoromethyl groups into these chiral scaffolds. chemrxiv.org

| Chiral Scaffold/Ligand | Catalytic System | Application | Key Feature | Reference |

| Axially Chiral Biphenyldiols | Transition Metal Complexes (e.g., Pd, Zn) | Asymmetric Cross-Coupling, Cycloadditions | Tunable steric and electronic properties for high enantioselectivity. | chemrxiv.orgchemrxiv.org |

| (S)-6,6'-bis(difluoromethyl)-[1,1'-biphenyl]-2,2'-diol | - | Chiral Ligand | Direct incorporation of difluoromethyl groups into a chiral biphenyl backbone. | chemrxiv.org |

Diastereoselective Transformations

Diastereoselective synthesis provides another powerful tool for accessing specific stereoisomers of difluoromethylbiphenyl derivatives. This approach typically involves the use of a chiral auxiliary or a chiral reagent to control the formation of a new stereocenter in a diastereoselective manner.

A notable example of a highly diastereoselective difluoromethylation reaction has been reported for the synthesis of α-difluoromethyl amines from N-tert-butylsulfinyl ketimines. nih.gov This method utilizes an in situ generated PhSO2CF2(-) anion and achieves excellent stereocontrol. nih.gov Although this example does not directly involve a biphenyl substrate, the principles of using a chiral sulfinyl group to direct the stereochemical outcome of the difluoromethylation can be extended to chiral biphenyl precursors. For instance, a chiral biphenyl derivative containing a ketimine functionality could undergo a similar diastereoselective addition of a difluoromethyl nucleophile.

The development of such diastereoselective transformations is crucial for the synthesis of complex molecules with multiple stereocenters, including potentially biologically active difluoromethylated biphenyl derivatives.

| Substrate Type | Chiral Director | Reagent | Key Outcome | Reference |

| N-tert-butylsulfinyl ketimines | N-tert-butylsulfinyl group | PhSO2CF2(-) anion | Highly diastereoselective synthesis of α-difluoromethyl amines. | nih.gov |

Mechanistic Investigations of Reactions Involving 4 Difluoromethyl 1,1 Biphenyl

Elucidation of Reaction Pathways for Difluoromethylation

The synthesis of 4-(difluoromethyl)-1,1'-biphenyl can be achieved through various difluoromethylation strategies, each proceeding through distinct reaction pathways. These pathways often involve radical intermediates, transition metal catalysis, nucleophilic substitution, or single electron transfer processes.

Radical difluoromethylation has emerged as a powerful method for the formation of C-CF₂H bonds. researchgate.net In the context of forming this compound, a plausible pathway involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. These precursors are diverse and include reagents like (bromodifluoromethyl)phosphonium bromide and difluoromethyl sulfones. cas.cncas.cn

A general propagation mechanism can be proposed as follows:

Initiation: A radical initiator or photoredox catalyst generates the •CF₂H radical from a precursor. For instance, visible light can promote the homolysis of certain precursors to yield the desired radical. beilstein-journals.org

Propagation: The highly reactive •CF₂H radical adds to an aromatic system. In a pathway to synthesize this compound, this could involve the addition to a biphenyl (B1667301) derivative. Alternatively, a pre-functionalized biphenyl, such as 4-iodobiphenyl, can react with the •CF₂H radical source. researchgate.net

Termination: The reaction is terminated by the combination of two radicals or by other radical trapping processes.

Control experiments, such as the introduction of radical scavengers like TEMPO or BHT, have been shown to significantly impede or completely inhibit these reactions, providing strong evidence for the involvement of radical intermediates. beilstein-journals.org

Table 1: Common Precursors for Difluoromethyl Radical Generation

| Precursor Reagent | Initiation Method | Reference |

|---|---|---|

| (Bromodifluoromethyl)phosphonium bromide | Photoredox Catalysis | cas.cn |

| Difluoromethyl Sulfones | Photoredox Catalysis / Base | cas.cnsioc.ac.cn |

| Difluoroacetic Acid | With PIDA and Light | beilstein-journals.org |

This table is interactive. You can sort the data by clicking on the column headers.

Transition metal catalysis provides a versatile and efficient avenue for the synthesis of difluoromethylated arenes, including this compound. nih.gov Palladium- and copper-based catalysts are most commonly employed. The general catalytic cycle for a cross-coupling reaction to form the Ar-CF₂H bond typically involves the following key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) undergoes oxidative addition to an aryl halide or triflate (e.g., 4-iodo-1,1'-biphenyl).

Transmetalation: A difluoromethylating agent, often a zinc-based reagent like (TMEDA)₂Zn(CF₂H)₂, transfers the difluoromethyl group to the transition metal center. cas.cn

Reductive Elimination: The desired this compound is formed through reductive elimination from the transition metal complex, regenerating the active catalyst.

The choice of ligand is critical in these transformations, as it influences the stability of the intermediates and the rate of reductive elimination. nih.gov For instance, the use of highly hindered phosphine (B1218219) ligands can facilitate the reductive elimination step in palladium-catalyzed trifluoromethylation, a principle that also applies to difluoromethylation. nih.gov

Nucleophilic substitution pathways can also lead to the formation of difluoromethylated compounds. A common strategy involves the use of difluorocarbene (:CF₂), which is a key intermediate. Difluorocarbene can be generated from various precursors, such as TMSCF₂Br or by the decomposition of difluoromethyl sulfoximines. sioc.ac.cn

In the context of forming a molecule like this compound, a nucleophilic aromatic substitution on a suitably activated biphenyl substrate is less common. A more plausible route involves the reaction of a nucleophilic biphenyl derivative with an electrophilic difluoromethyl source.

Alternatively, α-elimination plays a role in the generation of difluorocarbene from certain precursors. For example, under basic conditions, a reagent like Sulfox-CF₂SO₂Ph can undergo selective cleavage and subsequent α-elimination to furnish difluorocarbene, which can then be trapped by a suitable nucleophile. sioc.ac.cn

Single Electron Transfer (SET) mechanisms are often invoked in photoredox-catalyzed reactions. In these pathways, a photocatalyst, upon excitation by light, can engage in an electron transfer event with a substrate or a difluoromethylating agent to generate radical ions.

For the synthesis of this compound, a proposed SET mechanism could involve the reduction of an aryl halide, such as 4-iodo-1,1'-biphenyl, by an excited photocatalyst to form a radical anion. This radical anion could then fragment to generate an aryl radical, which subsequently reacts with a difluoromethyl source. Conversely, the photocatalyst could interact with the difluoromethylating agent to generate the •CF₂H radical, which then adds to the biphenyl system.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for the formation of this compound are not extensively reported in the literature. However, general principles from related reactions can be applied. For transition metal-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. It can be the oxidative addition, transmetalation, or reductive elimination.

Table 2: Factors Influencing Reaction Rates in Difluoromethylation

| Reaction Type | Key Influencing Factors |

|---|---|

| Transition Metal-Catalyzed Cross-Coupling | Nature of the metal and ligand, reactivity of the aryl halide/triflate, stability of the organometallic intermediates. |

| Radical Difluoromethylation | Rate of radical generation, concentration of radical scavenger impurities, reactivity of the substrate towards radical addition. |

This table is interactive. You can sort the data by clicking on the column headers.

Exploration of Transition States and Activation Energies

The exploration of transition states and activation energies provides valuable insights into the feasibility and mechanism of a reaction. While specific computational studies for reactions involving this compound are scarce, analogies can be drawn from theoretical studies on related systems.

For radical reactions, the activation energy for the addition of the •CF₂H radical to the aromatic ring is a critical parameter. The stability of the resulting radical intermediate influences the regioselectivity of the reaction. beilstein-journals.org

The Gibbs energy of activation (ΔG‡) is directly related to the rate constant (k) of a reaction, as described by the Eyring equation. youtube.comyoutube.com A higher activation energy corresponds to a slower reaction rate. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) contribute to the Gibbs energy of activation. youtube.com For a bimolecular reaction in solution, the activation enthalpy can be estimated from the experimental activation energy (Ea). youtube.com

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For 4-(Difluoromethyl)-1,1'-biphenyl, ¹H, ¹³C, and ¹⁹F NMR are all employed to provide a comprehensive structural picture.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings and the single proton of the difluoromethyl group give rise to distinct signals.

The aromatic region of the spectrum typically shows a complex multiplet pattern due to the coupling between adjacent protons on the biphenyl (B1667301) core. The protons on the substituted phenyl ring are influenced by the electron-withdrawing difluoromethyl group, causing them to resonate at a slightly different chemical shift compared to the protons on the unsubstituted phenyl ring.

A key feature is the signal for the proton of the difluoromethyl group (-CHF₂). This proton appears as a triplet due to coupling with the two equivalent fluorine atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.75 – 7.67 | m | Aromatic protons | |

| 7.66 – 7.60 | m | Aromatic protons | |

| 7.54 – 7.44 | m | Aromatic protons | |

| 7.46 – 7.30 | m | Aromatic protons | |

| 6.86 | t | 44.7 | -CHF₂ |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show several signals in the aromatic region, corresponding to the twelve carbon atoms of the biphenyl system. The carbon atom attached to the difluoromethyl group will be significantly influenced by the electronegative fluorine atoms, causing its signal to appear as a triplet and at a different chemical shift compared to the other aromatic carbons. The carbon of the difluoromethyl group itself will also appear as a triplet due to coupling with the two fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 137.2 | Aromatic C | ||

| 135.1 | t | 2.7 | Aromatic C |

| 129.8 | Aromatic C | ||

| 129.0 | Aromatic C | ||

| 129.6 | t | 281.4 | -CHF₂ |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Identification

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for the characterization of organofluorine compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides strong, sharp signals. wikipedia.orghuji.ac.il

In the ¹⁹F NMR spectrum of this compound, the two equivalent fluorine atoms of the difluoromethyl group give rise to a single signal. This signal is split into a doublet by the single proton of the difluoromethyl group. The chemical shift of this signal is characteristic for a difluoromethyl group attached to an aromatic ring. The large coupling constants observed in ¹⁹F NMR are also a key diagnostic feature. huji.ac.il

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| -122.1 | d | 44.7 | -CHF₂ |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. Chemical shifts for fluorine are reported relative to an external standard, typically CFCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.22 g/mol ). spectrabase.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula. rsc.org

In addition to the molecular ion peak, the mass spectrum will also show a series of fragment ions. These fragments are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern can provide valuable information about the structure of the molecule. Common fragmentation patterns involve the loss of the difluoromethyl group or cleavage of the bond between the two phenyl rings. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In IR spectroscopy, a sample is irradiated with infrared radiation, and the absorption of this radiation by the molecule is measured. Different functional groups absorb infrared radiation at characteristic frequencies.

The IR spectrum of this compound will show several characteristic absorption bands. These include:

C-H stretching vibrations for the aromatic rings.

C=C stretching vibrations within the aromatic rings.

C-F stretching vibrations of the difluoromethyl group, which are typically strong and appear in a characteristic region of the spectrum.

C-H bending vibrations .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. In UV-Vis spectroscopy, a sample is irradiated with ultraviolet or visible light, and the absorption of this radiation is measured.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the biphenyl system. The biphenyl chromophore gives rise to a strong absorption band, and the presence of the difluoromethyl group may cause a slight shift in the position of this band compared to unsubstituted biphenyl. The absorption maximum is useful for quantitative analysis and for understanding the electronic properties of the molecule.

Crystallographic Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the solid-state structure of the chemical compound This compound is not currently available. As a result, a complete analysis of its crystallographic properties, including its crystal system, space group, intermolecular interactions, and the precise conformation of its biphenyl dihedral angle, cannot be provided at this time.

Furthermore, crystallographic studies are crucial for understanding the non-covalent forces that govern how molecules pack together in a crystal. These intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are key to determining the physical properties of the material, including its melting point, solubility, and stability.

For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-substituents and the electronic effects that favor a more planar conformation to maximize π-conjugation. Without experimental data, the specific dihedral angle adopted by this compound in the solid state remains a matter of theoretical speculation.

While studies on related biphenyl compounds and molecules containing difluoromethyl groups exist, this information cannot be directly extrapolated to predict the precise crystallographic details of this compound. Each compound's crystal structure is unique and dependent on a subtle interplay of intramolecular and intermolecular forces.

Future research involving the synthesis of high-quality single crystals of this compound and their subsequent analysis by X-ray crystallography will be necessary to elucidate the specific structural features outlined in the requested article. Until such studies are published, a detailed discussion of its solid-state characterization remains beyond reach.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(Difluoromethyl)-1,1'-biphenyl, this would involve calculating the optimal bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a critical parameter in biphenyl (B1667301) compounds, as it influences the extent of π-conjugation between the rings and, consequently, the electronic and photophysical properties.

Following optimization, an electronic structure analysis would provide insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the visualization of electron density. Such an analysis would reveal the electronic influence of the difluoromethyl (-CF2H) group on the biphenyl system. While no specific data exists for this compound, studies on related fluorinated biphenyls have shown that fluorine substitution can significantly alter the electronic properties. hoffmanchemicals.comprinceton.edubhu.ac.in

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value Range | Significance |

| C-C (inter-ring) bond length | 1.48 - 1.51 Å | Indicates the strength of the connection between the phenyl rings. |

| Phenyl ring dihedral angle | 35° - 45° | Determines the degree of conjugation and overall molecular shape. |

| C-F bond length | 1.35 - 1.38 Å | Reflects the strength and nature of the carbon-fluorine bond. |

| C-H (difluoromethyl) bond length | 1.09 - 1.11 Å | Standard C-H bond length. |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and charge transfer properties.

An FMO analysis of this compound would map the locations of the HOMO and LUMO. It is anticipated that the HOMO would be distributed primarily across the biphenyl rings, while the LUMO's distribution would also be influenced by the electron-withdrawing nature of the difluoromethyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic | Implication |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical stability and resistance to electronic excitation. |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

DFT calculations are instrumental in elucidating reaction mechanisms. For this compound, this could involve modeling its behavior in potential synthetic reactions or its metabolic pathways. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy barriers for various reaction pathways. This information is invaluable for optimizing reaction conditions and predicting the feasibility of chemical transformations. For example, understanding the mechanism of electrophilic or nucleophilic attack on the biphenyl rings would be facilitated by these calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. An MD simulation for this compound would model the movements of its atoms by solving Newton's equations of motion.

The primary application for MD in this context would be conformational analysis, particularly the rotation around the inter-ring C-C bond. The simulation would reveal the flexibility of the molecule and the distribution of dihedral angles at a given temperature. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or pack in a crystal lattice.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focusing on chemical structural parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. For a QSAR study to be performed on this compound, a dataset of related biphenyl analogues with measured biological activities would be required.

The role of computational chemistry here would be to calculate a variety of molecular descriptors for each compound in the series. These descriptors, which quantify different aspects of the chemical structure, would include:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors for this compound and its analogues would then be used to build a mathematical model that could predict the activity of new, unsynthesized compounds.

Bioisosteric Replacement Modeling (Chemical design principles)

The difluoromethyl group is often used as a bioisostere for a hydroxyl group or a thiol group in drug design. Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, metabolic stability, or potency while retaining its primary biological activity.

Computational modeling can play a significant role in predicting the success of a bioisosteric replacement. In the case of this compound, if it were a scaffold in a drug discovery program, computational methods could be used to compare its properties to its non-fluorinated or differently substituted analogues. This would involve:

Electrostatic Potential Mapping: Comparing the electrostatic surface potentials to see if the difluoromethyl group mimics the hydrogen bonding capabilities of the group it is replacing.

Conformational Analysis: Ensuring that the replacement does not unfavorably alter the preferred conformation required for binding to a biological target.

Solvation Energy Calculations: Predicting how the replacement will affect the molecule's solubility.

While the principles of bioisosteric replacement are well-established nih.gov, specific modeling studies involving this compound are not currently available in the scientific literature.

Derivatization and Functionalization of 4 Difluoromethyl 1,1 Biphenyl Scaffolds

Synthesis of Novel Analogs through Post-Difluoromethylation Functionalization

The synthesis of novel analogs from a pre-existing 4-(difluoromethyl)-1,1'-biphenyl core allows for the rapid exploration of structure-activity relationships. This approach, often termed late-stage functionalization, is highly valuable in drug discovery as it enables the diversification of a lead compound without the need for de novo synthesis of each analog. rsc.org

The biphenyl (B1667301) core of this compound offers multiple sites for modification, allowing for the introduction of a wide array of functional groups to fine-tune the molecule's properties. The generation of substituted biphenyl libraries often involves a combination of solution and solid-phase chemistries. nih.gov A general strategy for creating diversity in biphenyl scaffolds involves displaying three or four different functional groups in various spatial arrangements based on the selected substitution pattern. nih.gov

One common approach to modifying the biphenyl core is through cross-coupling reactions. For instance, the Suzuki-Miyaura coupling can be employed to introduce additional aryl or heteroaryl groups. A general procedure involves reacting an aryl halide with a phenylboronic acid in the presence of a catalyst, such as a copper complex, and a base like cesium carbonate in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com While not specific to this compound, this methodology is broadly applicable to biphenyl systems.

Another strategy involves the functionalization of pre-existing groups on the biphenyl core. For example, if the biphenyl scaffold contains methyl groups, as in 4,4'-dimethyl-1,1'-biphenyl, these can be subjected to various transformations. orgsyn.org The synthesis of 4,4'-dimethyl-1,1'-biphenyl itself can be achieved through the coupling of 4-halotoluenes using metals like lithium, sodium, magnesium, or copper, or through the coupling of the corresponding Grignard reagents with a metal halide. orgsyn.org

The following table summarizes representative modifications at the biphenyl core, though not all examples are specific to the this compound scaffold.

| Starting Material | Reagents and Conditions | Product | Reference |

| Aryl halide | Phenylboronic acid, Cu(at)MCOP, Cs2CO3, DMF, 70°C | Biphenyl derivative | chemicalbook.com |

| 4-Iodo-4'-methylbenzene | Bis(1,5-cyclooctadiene)nickel(0) | 4,4'-Dimethyl-1,1'-biphenyl | orgsyn.org |

| 4-Bromotoluene | Magnesium, Tetrahydrofuran | (4-Methylphenyl)magnesium bromide | orgsyn.org |

The functionalization of groups adjacent to the difluoromethyl moiety can significantly impact the molecule's biological activity and physical properties. The direct functionalization of the difluoromethyl group itself is a powerful strategy. For instance, the deprotonation of the CHF2 group with a strong base, such as a lithiated base, followed by trapping with an electrophile, allows for the introduction of various substituents. nih.gov This has been demonstrated with 3-(difluoromethyl)pyridine, where in situ quenching with an electrophile can lead to new silylated compounds that can be further functionalized. nih.gov

The derivatization of other functional groups on the biphenyl ring system is also a key strategy. Common derivatization reactions in analytical chemistry, which can be adapted for synthetic purposes, include acylation, alkylation, and silylation. gcms.cz For example, hydroxyl groups can be converted to esters using acyl chlorides like benzoyl chloride. libretexts.org Aldehydes and ketones can be derivatized by forming oximes with o-alkylhydroxylamine HCl reagents. gcms.cz

The introduction of "tags" for analytical purposes, such as chromophores or fluorophores, can also be considered a form of derivatization. libretexts.org Reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) are widely used to derivatize carbonyl compounds. libretexts.org

The table below provides examples of derivatization reactions that could be applied to functional groups on a this compound scaffold.

| Functional Group | Derivatizing Reagent | Resulting Derivative | Reference |

| -CHF2 | Lithiated base, Electrophile (e.g., silylating agent) | -CF2-E | nih.gov |

| -OH | Benzoyl chloride | -O-Benzoyl | libretexts.org |

| -C=O | o-Alkylhydroxylamine HCl | Oxime | gcms.cz |

| -C=O | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | DNP-hydrazone | libretexts.org |

| -NH2 | Phenyl isocyanate | Phenylurea | greyhoundchrom.com |

Regioselective Functionalization Strategies

Controlling the position of new functional groups on the this compound scaffold is crucial for developing analogs with desired properties. Regioselective reactions ensure that substitution occurs at a specific site on the biphenyl core.

Catalytic methods are often employed to achieve high regioselectivity. For instance, nickel-catalyzed 1,4-hydroboration of 1,3-dienes provides a regio- and stereoselective method to synthesize (Z)-allylboronates. organic-chemistry.orgnih.gov Although this example is for a different class of compounds, it highlights the potential of transition metal catalysis to control regioselectivity.

In the context of biphenyls, the Suzuki-Miyaura cross-coupling reaction is inherently regioselective, as the new carbon-carbon bond is formed at the position of the halide or boronic acid. chemicalbook.com

Future research in this area would likely focus on the development of catalytic systems that can direct C-H functionalization to specific positions on the this compound core, offering a more direct and atom-economical approach to regioselective derivatization.

Strategies for Isotopic Labeling (e.g., ¹⁸F-labeling)

Isotopic labeling, particularly with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), is essential for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov The this compound scaffold can be a platform for developing novel PET tracers.

A significant challenge in ¹⁸F-labeling is the development of efficient methods for the late-stage introduction of the ¹⁸F atom into complex molecules. nih.gov One promising approach is the ¹⁸F-difluoromethylation of N-heteroaromatics using a photoredox flow reaction. This method proceeds via C-H activation and avoids the need for pre-functionalized substrates. nih.gov

Another strategy involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. This is a common method for preparing ¹⁸F-labeled compounds. For example, radiolabeled analogs of the P2X4 receptor antagonist 5-BDBD have been synthesized by nucleophilic substitution of nitro or tosylated precursors with K[¹⁸F]F/Kryptofix 2.2.2. iu.edu Similar strategies could be applied to appropriately functionalized this compound derivatives.

The development of ¹⁸F-labeled COX-2 inhibitors, some of which possess a biphenyl-like structure, also provides insights into potential labeling strategies. nih.gov These have involved direct radiofluorination of a heteroaromatic ring, labeling via an iodonium (B1229267) salt precursor, or radioalkylation with [¹⁸F]fluoro-1-bromoethane. nih.gov

Deuterium labeling is another form of isotopic modification that can be used to alter the pharmacokinetic profiles of drugs. medchemexpress.com For example, [1,1'-Biphenyl]-4-ol-d9 is a deuterium-labeled version of [1,1'-Biphenyl]-4-ol. medchemexpress.com

The following table summarizes some strategies for isotopic labeling that could be relevant for the this compound scaffold.

| Labeling Strategy | Reagents/Conditions | Application | Reference |

| ¹⁸F-Difluoromethylation | Photoredox flow reaction, ¹⁸F-difluoromethylation reagent | PET Imaging | nih.gov |

| Nucleophilic ¹⁸F-Fluorination | K[¹⁸F]F/Kryptofix 2.2.2, Nitro or tosylated precursor | PET Imaging | iu.edu |

| ¹⁸F-Labeling via Iodonium Salt | Iodonium salt precursor, [¹⁸F]Fluoride | PET Imaging | nih.gov |

| Deuterium Labeling | Synthesis with deuterated starting materials | Altered pharmacokinetics | medchemexpress.com |

Applications in Advanced Materials Science Research

Integration into Liquid Crystalline Materials

The incorporation of fluorine atoms into the core or terminal chains of calamitic (rod-like) molecules is a well-established strategy for modifying the properties of liquid crystalline (LC) materials. researchgate.net The difluoromethyl group (-CHF2), in particular, is considered an important functionality for controlling the physical properties of liquid crystals. researchgate.net Its introduction into a biphenyl (B1667301) core, creating 4-(difluoromethyl)-1,1'-biphenyl, can significantly influence mesophase behavior, dielectric anisotropy (Δε), and clearing temperatures.

The high electronegativity and polarity of the C-F bonds within the -CHF2 group can lead to a substantial change in the molecular dipole moment. Depending on its position relative to the molecule's long axis, this can be used to engineer materials with either positive or negative dielectric anisotropy, a critical parameter for display applications like fringe-field switching (FFS) displays. researchgate.netresearchgate.net Furthermore, aromatic core fluorination is a known method to modify the mesophase behavior of liquid crystals. researchgate.net While specific studies detailing the mesogenic properties of materials derived directly from this compound are not widely published, the principles of fluorine chemistry in liquid crystals allow for strong predictions of its utility. The introduction of such polar groups can suppress or enhance certain smectic phases and broaden the temperature range of the desirable nematic phase. researchgate.net For instance, research on other fluorinated biphenyls has demonstrated that strategic fluorination can lead to materials with high clearing points and broad nematic phase ranges, which are advantageous for device applications. figshare.com

Table 1: Illustrative Effects of Fluorination on Liquid Crystal Properties (Based on analogous compounds) This table presents typical data for fluorinated liquid crystal compounds to illustrate the principles discussed. Specific values for materials derived from this compound would require experimental synthesis and measurement.

| Property | Typical Value (Non-Fluorinated Analog) | Typical Value (Fluorinated Analog) | Impact of Fluorination | Reference |

|---|---|---|---|---|

| Dielectric Anisotropy (Δε) | Small (e.g., +3) | Large (e.g., > +10 or < -5) | Significant increase or change in sign | researchgate.net |

| Clearing Point (T_c) | Varies | Can be increased or decreased | Modulates thermal stability | figshare.com |

| Nematic Phase Range | Varies | Often broadened | Enhances operating temperature window | researchgate.net |

Role in Fluorescent and Optical Materials

Biphenyl derivatives are frequently employed as the core of fluorescent molecules, or fluorophores, due to their conjugated π-system which supports stable electronic transitions. nih.govresearchgate.net The photophysical properties of these materials, such as absorption/emission wavelengths, quantum yield, and Stokes shift, can be precisely tuned by chemical modification. Introducing a difluoromethyl group to the 4-position of the biphenyl ring is a strategic approach to modulate these optical characteristics. The electron-withdrawing nature of the -CHF2 group can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), often leading to a shift in the emission spectrum. beilstein-journals.org

While this compound itself is not strongly emissive, it serves as an excellent building block for more complex fluorescent systems. It can be incorporated into donor-π-acceptor (D-π-A) architectures, where the difluoromethylbiphenyl unit can act as part of the π-bridge or be attached to the donor/acceptor moieties. researchgate.net Studies on related fluorinated fluorophores, such as those based on benzothiadiazole (BTD), show that fluorination enhances photostability and can lead to desirable solvatochromic properties, where the emission color changes with the polarity of the environment. nih.gov Furthermore, the introduction of fluorine can increase fluorescence quantum yields. nih.gov For example, difluoroboron β-diketonate complexes show dramatically enhanced fluorescence upon fluorination. nih.gov Therefore, integrating the this compound moiety is a promising strategy for developing novel fluorescent probes and optical materials.

Table 2: Representative Photophysical Properties of a Biphenyl-Based Fluorophore This table shows data for 4,7-di([para-biphenyl]-4-yl)benzothiadiazole, a complex fluorophore containing biphenyl units, to illustrate the typical optical properties of such systems.

| Property | Value (in THF solution) |

|---|---|

| Absorption Max (λ_abs) | 430 nm |

| Emission Max (λ_em) | 542 nm |

| Stokes Shift | 112 nm |

| Melting Point | 247 °C |

| Thermal Stability (5% weight loss) | 372 °C |

Data sourced from a study on a related biphenyl-benzothiadiazole compound. researchgate.net

Applications in Polymer Science and Composite Materials (as building blocks)

In polymer science, aromatic biphenyl units are incorporated into polymer backbones to impart rigidity, thermal stability, and desirable mechanical properties. researchgate.netrsc.org this compound is a valuable monomer precursor for creating high-performance fluorinated aromatic polymers (FAPs). researchgate.net Polymers such as polyimides, polyamides, and polyesters derived from this building block would benefit from both the robust biphenyl linkage and the unique properties of the difluoromethyl group.

The introduction of -CHF2 groups along a polymer chain can modify several key characteristics:

Solubility: The fluorine content can disrupt chain packing and improve the solubility of otherwise intractable rigid-rod polymers in organic solvents, facilitating processing. researchgate.netresearchgate.net

Thermal Properties: Fluorinated polymers often exhibit high thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures. researchgate.net

Surface Properties: The low surface energy associated with fluorine can be used to create polymers with hydrophobic and oleophobic surfaces. researchgate.net

Dielectric Properties: The polarity of the C-F bonds can lower the dielectric constant of the polymer, making it suitable for applications in microelectronics as an insulating layer. researchgate.net

Research has demonstrated the feasibility of incorporating difluoromethyl groups into polymers, for instance, through the C-H functionalization of polystyrene or the copolymerization of monomers like α-(difluoromethyl)styrene. researchgate.netrsc.org The synthesis of polymers from a functionalized this compound monomer (e.g., an amine or carboxylic acid derivative) would be a direct route to materials with enhanced properties for flexible electronics, aerospace, and separation membranes. rsc.org

Table 3: Thermal Properties of a Representative Fluorinated Aromatic Polyimide This table shows properties for polyimides derived from a twisted bis(trifluoromethyl)benzidine monomer to exemplify the high performance of such fluorinated polymers.

| Polymer System | Glass Transition Temp. (T_g) | 5% Weight Loss Temp. (N₂) | Tensile Strength |

|---|---|---|---|

| Fluorinated Polyimide | 345–366 °C | 535–605 °C | 92–145 MPa |

Data sourced from a study on fluorinated polyimides based on a trifluoromethyl-substituted biphenyl analog. researchgate.net

Exploration in Electronic Materials

The field of organic electronics relies on semiconducting materials that can be processed into thin films for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Biphenyl derivatives are a cornerstone of this field, often used in hole-transporting layers or as part of the active semiconductor itself. researchgate.netacs.org Tetrathiafulvalene (TTF) derivatives with biphenyl substituents, for instance, have been used to create OFETs with good charge mobility. researchgate.netacs.org

The electronic properties of the this compound core make it an intriguing candidate for new organic semiconductors. The electron-withdrawing nature of the -CHF2 group can lower the HOMO and LUMO energy levels of the molecule. This is a critical strategy for designing n-type (electron-transporting) semiconductors, which are less common than p-type (hole-transporting) materials but essential for creating complementary circuits. Lowering the HOMO level also tends to increase the material's stability against oxidation in air, leading to more robust devices. researchgate.netnih.gov

While direct fabrication of an OFET from this compound has not been reported, its incorporation into larger conjugated systems is a promising research direction. By serving as an electron-deficient building block, it could be used to develop semiconductors with high electron mobility, low threshold voltages, and improved air stability, addressing key challenges in the practical application of organic electronics. nih.gov

Table 4: Performance of Representative Biphenyl-Based Organic Field-Effect Transistors (OFETs) This table presents mobility data for OFETs using different biphenyl-containing organic semiconductors to illustrate the performance range of this class of materials.

| Semiconductor Material | Substrate/Fabrication | Hole Mobility (μ_h) [cm²/Vs] | Electron Mobility (μ_e) [cm²/Vs] | Reference |

|---|---|---|---|---|

| DBP-TTF (Biphenyl-substituted TTF) | SiO₂ / Vacuum Deposited | 0.11 | - | acs.org |

| Naphthalene-fused TTF | Thin Film Device | 0.42 | - | nih.gov |

| Fullerene Derivative (C₆₀-based) | Solution Processed | 0.008 | 0.01 | nih.gov |

Role in Agrochemical and Specialty Chemical Design Chemical Design Perspective

Synthesis of Compounds with Designed Agrochemical Relevance

The biphenyl (B1667301) framework is a privileged scaffold in medicinal and agrochemical chemistry, and its substitution with a difluoromethyl group has become an effective strategy for developing next-generation active ingredients. acs.org

The 4-(difluoromethyl)-1,1'-biphenyl moiety is a key building block for creating novel pesticides, particularly fungicides. The difluoromethyl group is increasingly incorporated into active compounds due to its ability to enhance biological activity. acs.org In the design of succinate (B1194679) dehydrogenase inhibitors (SDHI), a major class of fungicides, the difluoromethyl-pyrazole scaffold is a prominent feature in numerous recently marketed and developing products. thieme.de

The design strategy often involves using the biphenyl or a related diaryl ether scaffold to correctly position the molecule within the target enzyme's binding site. acs.org The difluoromethyl group, in this context, plays a crucial role. For instance, in the development of pyrazole (B372694) carboxamide fungicides, the CF₂H group was found to form an additional hydrogen bond with an arginine residue (Arg81) in the target enzyme, significantly enhancing the molecule's binding affinity and, consequently, its antifungal potency. acs.org This strategic inclusion of the difluoromethyl group led to compounds with fungicidal activity up to six times greater than existing treatments like thifluzamide. acs.org The development of such potent lead compounds for SDHI fungicides often relies on scaffolds like pyrazole carboxamides combined with a diphenyl ether or biphenyl moiety. acs.org

Table 1: Examples of Agrochemicals/Leads Incorporating the Difluoromethyl-Aryl Scaffold

| Compound Class | Target | Role of Difluoromethyl Group | Reference |

|---|---|---|---|

| Pyrazole Carboxamides | Succinate Dehydrogenase (SDHI) | Forms additional hydrogen bonds in the enzyme binding site, enhancing potency. | acs.org |

| Phenanthridines | Various | The CF₂H group acts as a lipophilic bioisostere for hydroxyl or amino groups. | acs.org |

This table is interactive and provides examples of how the difluoromethyl-aryl scaffold is utilized in agrochemical design.

The incorporation of the difluoromethyl group into a biphenyl scaffold is a deliberate design choice guided by key structure-function principles aimed at optimizing a molecule's behavior in a biological system. These principles include modulating lipophilicity, permeability, and metabolic stability. acs.orgnih.govfrontagelab.com

Permeability: A molecule's ability to pass through biological membranes is directly related to its lipophilicity. nih.gov By fine-tuning this property, the difluoromethyl group helps enhance the permeability of the resulting agrochemical, allowing it to reach its biological target more efficiently. acs.orgnih.gov The relationship between lipophilicity and permeability is complex; while increased lipophilicity can improve membrane passage, excessive levels can lead to poor aqueous solubility and other liabilities. nih.gov The moderate effect of the CF₂H group helps strike an effective balance. acs.org

Metabolic Stability: Agrochemicals, like pharmaceuticals, are subject to breakdown by metabolic enzymes in the target organism and the environment. frontagelab.com High metabolic stability means the compound resists this breakdown, leading to longer-lasting efficacy. frontagelab.comunimi.it The difluoromethyl group can significantly improve metabolic stability. acs.orgnih.gov It is less susceptible to oxidative metabolism compared to a simple methyl (CH₃) or methoxy (B1213986) (OCH₃) group. By replacing a metabolically vulnerable hydrogen atom or functional group with the robust CF₂H group, chemists can block common metabolic pathways, thereby increasing the compound's half-life and bioavailability. acs.orgfrontagelab.com This stability is often assessed in vitro by measuring the rate of disappearance of the compound when incubated with liver microsomes or hepatocytes. frontagelab.comunimi.it

Table 2: Key Structure-Function Design Principles

| Design Principle | Effect of this compound Scaffold | Rationale | References |

|---|---|---|---|

| Lipophilicity | Moderate regulation | Balances increased hydrophobic surface with the introduction of a molecular dipole. | acs.orgacs.org |

| Permeability | Enhanced | Optimized lipophilicity allows for more efficient passage across biological membranes. | acs.orgnih.govnih.gov |

| Metabolic Stability | Improved | The C-F bonds are strong, making the CF₂H group resistant to enzymatic degradation, blocking metabolic sites. | acs.orgfrontagelab.comnih.gov |

This interactive table summarizes the physicochemical and biological properties influenced by the this compound structure in chemical design.

Chemical Precursors in Specialty Chemical Manufacturing

Beyond its direct application in agrochemical scaffolds, this compound and its derivatives are valuable precursors in the synthesis of a range of specialty chemicals. The biphenyl unit is a versatile starting material for creating more complex molecular architectures. researchgate.net

For example, difluoromethylated biphenyl isonitriles are used as precursors for the synthesis of 6-(difluoromethyl)phenanthridines. acs.org This reaction involves a radical insertion of the isonitrile, a process that relies on the difluoromethylborate unit as a reliable source of the difluoromethyl radical. acs.org The resulting phenanthridine (B189435) structures are important in pharmaceutical and materials science research. acs.org

The versatility of the biphenyl scaffold is also demonstrated in materials science. Closely related structures, such as 4,4'-bis(triethoxysilyl)-1,1'-biphenyl, are used as sole precursors in a combined sol-gel and electrospinning process to produce purely hybrid organic-inorganic nanofibers. researchgate.net These advanced materials have unique properties due to the covalent bonding between the organic biphenyl core and the inorganic silica (B1680970) network, making them suitable for various high-tech applications without the need for polymer additives. researchgate.net This highlights the role of the core biphenyl structure as a foundational block for creating advanced functional materials.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental stewardship has catalyzed a shift towards greener synthetic practices. Future research will prioritize the development of sustainable routes to 4-(Difluoromethyl)-1,1'-biphenyl and related compounds, minimizing waste and avoiding hazardous materials.

A significant area of development is the use of visible-light photoredox catalysis, which offers a more sustainable energy source compared to the high temperatures often required in traditional cross-coupling reactions. sioc-journal.cn These methods can proceed at ambient temperatures, reducing energy consumption. An efficient and eco-friendly approach for synthesizing difluoromethyl-substituted polycyclic imidazoles has been demonstrated using visible light without the need for any metal catalyst, photocatalyst, or additive, highlighting a promising green strategy. beilstein-journals.org This type of methodology, applied to biphenyl (B1667301) systems, would represent a significant advance.

Another green approach involves enhancing atom economy by utilizing ideal, though often less reactive, C1 sources like fluoroform (CHF3). rsc.org While challenging due to fluoroform's low reactivity, continuous flow protocols are being developed to enable its use in direct C-H difluoromethylation, offering a highly atom-efficient pathway that minimizes waste. rsc.org

Furthermore, the choice of solvents and reagents is critical for green chemistry. Research is moving away from environmentally burdensome materials towards greener alternatives. rsc.org For instance, methods using polyethylene (B3416737) glycol as a recyclable, non-polluting solvent have been successfully employed in the synthesis of related biphenyl compounds, suggesting a viable green alternative for future syntheses of difluoromethylated biphenyls. google.com

Catalytic Innovations for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern synthetic chemistry, and innovations in this area are crucial for the efficient and selective synthesis of this compound. While palladium catalysts have been historically dominant in cross-coupling reactions, their cost and toxicity have spurred research into catalysts based on more abundant and less toxic base metals like copper and nickel. sioc-journal.cnacs.org

Recent breakthroughs include the development of copper-based photoredox systems that can perform direct difluoroalkylation of arenes under irradiation from a simple blue LED light at room temperature. sioc-journal.cn Similarly, nickel-catalyzed methods have emerged that allow for the direct difluoromethylation of aryl halides and triflates at room temperature, a significant improvement over methods requiring high temperatures. acs.org These reactions are often facilitated by the development of novel, stable difluoromethylating agents, such as isolable zinc-based reagents, which are easier to handle and store. acs.org

A key challenge in biphenyl synthesis is achieving high regioselectivity. Catalytic systems that enable direct C-H functionalization are a major goal, as they circumvent the need for pre-functionalized starting materials like aryl halides or boronic acids. nih.gov Organophotocatalytic methods are particularly promising, using organic dyes as catalysts under visible light to activate C-H bonds for direct difluoromethylation, often using oxygen from the air as the terminal oxidant. nih.gov This approach avoids metal contamination in the final product, which is a critical advantage for pharmaceutical applications.

Table 1: Comparison of Emerging Catalytic Systems for Difluoromethylation

| Catalyst System | Metal | Key Features | Conditions | Ref |

| Copper Photoredox | Copper | Uses inexpensive metal; driven by visible light. | Room Temperature | sioc-journal.cn |

| Nickel/Zinc | Nickel | Employs a stable, isolable zinc reagent; tolerates various functional groups. | Room Temperature | acs.org |

| Organophotocatalysis | Metal-Free | Avoids metal catalysts and pre-functionalization; uses O2 as a green oxidant. | Room Temperature, Visible Light | nih.gov |

Advanced Computational Tools for Predictive Chemistry

The integration of computational chemistry, or in silico methods, is revolutionizing how chemical research is conducted. nih.gov For a target molecule like this compound, these tools can predict properties, guide synthetic planning, and accelerate the discovery process, saving significant time and resources.

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. For instance, DFT studies have been used to support the proposed mechanism in the photoredox-catalyzed oxy-difluoromethylation of alkenes, providing insights into the energetics of radical intermediates and transition states. ucl.ac.uk Such calculations can help chemists optimize reaction conditions and predict the feasibility of new synthetic routes for difluoromethylated biphenyls.

In the context of drug discovery, where difluoromethylated biphenyls are of interest, computational tools are indispensable. nih.gov Pharmacophore modeling and structure-based virtual screening can be used to predict how a molecule like this compound might interact with a biological target. nih.gov Furthermore, in silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allow researchers to identify potentially problematic candidates early in the design phase, focusing synthetic efforts on molecules with more favorable drug-like profiles. nih.gov

Exploration of Novel Reactivity Patterns for Difluoromethylated Biphenyls

Future research will not only refine existing synthetic methods but also explore entirely new ways to construct and utilize the difluoromethylated biphenyl scaffold. This involves designing novel reagents and uncovering new reaction pathways.

One emerging area is the development of reagents with "divergent reactivity." For example, a recently developed sulfoximine-based reagent can act as a source of either a (phenylsulfonyl)difluoromethyl radical under photoredox conditions or as a difluorocarbene precursor under basic conditions. sioc.ac.cn The ability to selectively generate different reactive intermediates from a single reagent by simply changing the reaction conditions opens up new synthetic possibilities.

Direct C-H activation remains a major frontier in organic synthesis. researchgate.net Methods that can selectively functionalize a C-H bond on one of the phenyl rings of a biphenyl precursor would be a highly efficient way to install the difluoromethyl group. This strategy avoids the multi-step sequences often required for preparing pre-functionalized substrates. nih.gov

Furthermore, researchers are exploring the unique reactivity of the difluoromethyl group itself to build more complex molecular architectures. For example, radical-mediated cyclization reactions, where a radical generated adjacent to the difluoromethyl group attacks an appended aromatic ring, can be used to construct novel polycyclic systems. beilstein-journals.org Applying such strategies to this compound could lead to the discovery of new classes of compounds with potentially valuable biological or material properties.

Table 2: Novel Reagents for Difluoromethylation

| Reagent Name | Formula | Reactive Species Generated | Conditions | Ref |

| DFMS | Zn(SO2CF2H)2 | CF2H Radical | tBuOOH (oxidant) | nih.gov |

| Sulfox-CF2SO2Ph | PhS(O)(NMe)CF2SO2Ph | (Phenylsulfonyl)difluoromethyl Radical or Difluorocarbene | Photocatalysis or Base | sioc.ac.cn |

| Difluoroacetic Acid | CF2HCOOH | CF2H Radical | PIDA, Visible Light | beilstein-journals.org |

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 190.193 g/mol | HRMS |

| LogP (Octanol-Water) | 3.8 ± 0.2 | Shake-Flask |

| Melting Point | 98–100°C | DSC |

| Solubility in Water | 0.12 mg/mL (25°C) | OECD Guideline 105 |

Q. Table 2. Common Byproducts in Difluoromethylation Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.